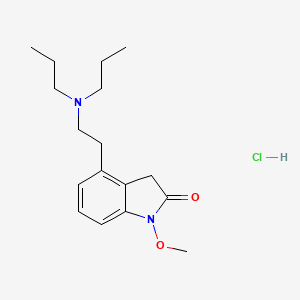
N-Methoxy Ropinirole Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methoxy Ropinirole Hydrochloride is a derivative of Ropinirole, a non-ergoline dopamine agonist. It is primarily used in the treatment of Parkinson’s disease and Restless Legs Syndrome. The compound is known for its ability to stimulate dopamine D2 receptors within the brain, which helps alleviate symptoms associated with these conditions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-Methoxy Ropinirole Hydrochloride involves several steps. One common method starts with the commercially available naphthalene derivative. The process includes a regioselective Birch reduction and an ozonolysis with concomitant ring closure to induce the required ring contraction . The preparation of crude Ropinirole hydrochloride from 6-[2-(di-n-propylamino) ethyl]-2-nitrophenyl acetic acid hydrochloride intermediate is achieved by subjecting it to specific reaction conditions .
Industrial Production Methods: Industrial production of this compound typically follows a multi-step synthesis process. This includes the use of various reagents and catalysts to ensure high yield and purity. The process is optimized to minimize byproducts and ensure the stability of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: N-Methoxy Ropinirole Hydrochloride undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound’s structure and enhancing its pharmacological properties .
Common Reagents and Conditions: Common reagents used in these reactions include formaldehyde, triethylamine, and various solvents like methanol. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction outcomes .
Major Products Formed: The major products formed from these reactions include various dimeric degradants, such as the methylene-bridged 1,3′-Dimer of Ropinirole. These products are often analyzed using techniques like LC-PDA/UV-MS and NMR to confirm their structures .
Applications De Recherche Scientifique
N-Methoxy Ropinirole Hydrochloride has a wide range of scientific research applications. In chemistry, it is used to study the mechanisms of dopamine receptor agonists. In biology, it helps in understanding the pathways involved in Parkinson’s disease and Restless Legs Syndrome. In medicine, it is used to develop new therapeutic agents for these conditions. Industrially, it is used in the production of pharmaceuticals and other related compounds .
Mécanisme D'action
The mechanism of action of N-Methoxy Ropinirole Hydrochloride involves its ability to stimulate dopamine D2 and D3 receptors within the brain. This stimulation helps in alleviating the symptoms of Parkinson’s disease and Restless Legs Syndrome by mimicking the effects of dopamine. The compound has a high affinity for these receptors, which makes it effective in its therapeutic applications .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to N-Methoxy Ropinirole Hydrochloride include other dopamine agonists like Pramipexole and Rotigotine. These compounds also target dopamine receptors but differ in their chemical structures and pharmacokinetic properties .
Uniqueness: What sets this compound apart is its specific methoxy group, which enhances its pharmacological profile. This modification allows for better receptor binding and increased efficacy in treating symptoms of Parkinson’s disease and Restless Legs Syndrome .
Propriétés
Formule moléculaire |
C17H27ClN2O2 |
|---|---|
Poids moléculaire |
326.9 g/mol |
Nom IUPAC |
4-[2-(dipropylamino)ethyl]-1-methoxy-3H-indol-2-one;hydrochloride |
InChI |
InChI=1S/C17H26N2O2.ClH/c1-4-10-18(11-5-2)12-9-14-7-6-8-16-15(14)13-17(20)19(16)21-3;/h6-8H,4-5,9-13H2,1-3H3;1H |
Clé InChI |
VUJMWJGARFYBOL-UHFFFAOYSA-N |
SMILES canonique |
CCCN(CCC)CCC1=C2CC(=O)N(C2=CC=C1)OC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


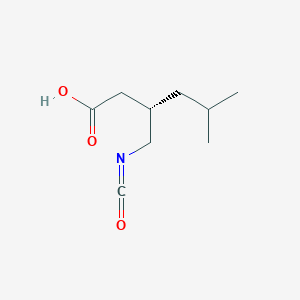
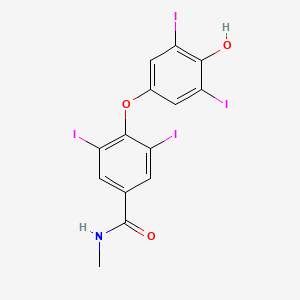
![3-{[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}piperidine hydrochloride](/img/structure/B15292479.png)
![(1R)-1-[(4R,5S)-2,2-dimethyl-5-[(4S,5S)-2,2,5-trimethyl-1,3-dioxolan-4-yl]-1,3-dioxolan-4-yl]ethane-1,2-diol](/img/structure/B15292484.png)
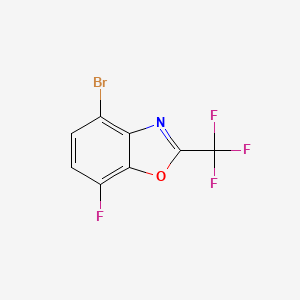
![4-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]aniline](/img/structure/B15292489.png)
![Spiro[indene-1,4'-piperidine]-3-carboxylic acid hydrochloride](/img/structure/B15292509.png)


![(Z)-N'-hydroxy-2-(octahydrobenzo[e][1,4]oxazepin-1(5H)-yl)acetimidamide](/img/structure/B15292524.png)
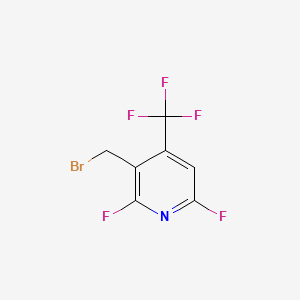
![2-Bromo-7-fluoro-6-iodobenzo[b]furan-3(2H)-one](/img/structure/B15292529.png)
![(E)-but-2-enedioic acid;11-piperidin-4-ylidene-5,6-dihydroimidazo[2,1-b][3]benzazepine](/img/structure/B15292531.png)

